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Compound of Interest

Compound Name: 4-Bromo-2-methylbenzotrifluoride

Cat. No.: B1520628 Get Quote

Introduction
4-Bromo-2-methylbenzotrifluoride (CAS No. 936092-88-5) is a halogenated aromatic

compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis,

and materials science. Its structure, featuring a trifluoromethyl group and a bromine atom on a

toluene scaffold, provides a unique combination of lipophilicity, metabolic stability, and synthetic

versatility. The trifluoromethyl group is a well-established bioisostere for various functional

groups, capable of enhancing binding affinity, improving pharmacokinetic profiles, and

increasing metabolic stability of bioactive molecules. The bromine atom serves as a versatile

synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Heck,

Sonogashira, Buchwald-Hartwig) to build molecular complexity.

This guide provides a comprehensive overview of the known physical properties of 4-Bromo-2-
methylbenzotrifluoride, outlines standard protocols for its characterization and handling, and

discusses its applications as a key building block in modern chemical synthesis. As

experimentally verified data for this specific isomer is limited in the public domain, this

document combines available information with established principles and data from closely

related analogues to offer a robust scientific resource.
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Identifier Value Source

Chemical Name
4-Bromo-2-

methylbenzotrifluoride
[1]

CAS Number 936092-88-5 [1][2][3][4]

Molecular Formula C₈H₆BrF₃ [1][2][3]

Molecular Weight 239.03 g/mol [2][3]

Synonyms

5-Bromo-2-

(trifluoromethyl)toluene, 4-

Bromo-2-methyl-1-

(trifluoromethyl)benzene

[1]

Section 1: Physicochemical Properties
The precise, experimentally determined physical properties of 4-Bromo-2-
methylbenzotrifluoride are not widely published. However, computational predictions and

data from analogous compounds provide valuable estimates for researchers.

Summary of Physical Data
The following table summarizes the available physical data. It is critical to note that some

values are predicted and should be experimentally verified for any rigorous application.
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Property Value Notes Source

Physical Form
Colorless to light

yellow liquid

Based on supplier

information
[1]

Boiling Point 202.4 ± 35.0 °C

Predicted value. For

comparison, the

isomer 4-

Bromobenzotrifluoride

boils at 154-155 °C.[5]

[6]

[1]

Density 1.538 ± 0.06 g/cm³

Predicted value. For

comparison, the

isomer 4-

Bromobenzotrifluoride

has a density of 1.607

g/mL at 25 °C.[5][6]

[1]

Melting Point Not available
Not specified in

available literature.
[1]

Solubility Not available

Expected to be

insoluble in water, but

soluble in common

organic solvents like

dichloromethane,

ethyl acetate, and

toluene, similar to

other

benzotrifluorides.[7]

[1]

Refractive Index Not available

For comparison, the

isomer 4-

Bromobenzotrifluoride

has a refractive index

of n20/D 1.472.[5]
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The Influence of Chemical Structure on Physical
Properties
The physical properties of 4-Bromo-2-methylbenzotrifluoride are a direct consequence of its

molecular structure.

Trifluoromethyl Group (-CF₃): This highly electronegative group significantly influences the

molecule's electronic properties, increasing its thermal and oxidative stability. It also

enhances lipophilicity, a key parameter in drug design.

Bromine Atom (-Br): The heavy bromine atom contributes to the molecule's relatively high

density and boiling point compared to non-halogenated analogues.

Methyl Group (-CH₃): The methyl group adds to the steric bulk and affects the molecule's

packing in the solid or liquid state. The relative positions of the three substituents (ortho,

meta, para) create distinct isomers with unique physical properties due to differences in

dipole moment and molecular symmetry.

Section 2: Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the

integrity of the compound.

Hazard Identification and GHS Classification
Based on available data, 4-Bromo-2-methylbenzotrifluoride is classified as an irritant.[1] A

comprehensive safety profile, including detailed GHS hazard statements (H-phrases) and

precautionary statements (P-phrases), is not consistently available for this specific isomer.

However, based on the classification of related compounds, the following hazards should be

assumed until experimentally verified:

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

Skin Irritation: Causes skin irritation.

Eye Irritation: Causes serious eye irritation.
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Respiratory Irritation: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling. The following minimum PPE

is recommended:

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (conforming to EN

166 or NIOSH standards).[8]

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile, neoprene) and a

lab coat. For larger quantities, flame-retardant antistatic protective clothing may be

necessary.[8]

Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume

hood. If exposure limits are likely to be exceeded, a full-face respirator with an appropriate

cartridge is required.[8]

Handling and Storage Protocol
Engineering Controls: All manipulations should be performed in a certified chemical fume

hood to avoid inhalation of vapors.[9] An eyewash station and emergency shower must be

readily accessible.[9]

Safe Handling: Avoid contact with skin, eyes, and clothing.[10] Use non-sparking tools and

ground equipment when transferring large volumes to prevent static discharge.[8][9] Avoid

formation of aerosols.

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

[10] The recommended storage temperature is 2-8°C.[1] Keep away from heat, sparks, open

flames, and strong oxidizing agents.[9][10]

Section 3: Analytical Characterization Workflow
Verifying the identity, purity, and structure of 4-Bromo-2-methylbenzotrifluoride is a critical

step in any research or development workflow. A multi-technique approach is essential for

unambiguous characterization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.echemi.com/sds/benzotrifluoride-pid_Rock35455.html
https://www.echemi.com/sds/benzotrifluoride-pid_Rock35455.html
https://www.echemi.com/sds/benzotrifluoride-pid_Rock35455.html
https://nj.gov/health/eoh/rtkweb/documents/fs/0213.pdf
https://nj.gov/health/eoh/rtkweb/documents/fs/0213.pdf
https://www.fishersci.com/store/msds?partNumber=AAB2134030&productDescription=BENZOTRIFLUORIDE+99%25+250G&vendorId=VN00024248&countryCode=US&language=en
https://www.echemi.com/sds/benzotrifluoride-pid_Rock35455.html
https://nj.gov/health/eoh/rtkweb/documents/fs/0213.pdf
https://www.fishersci.com/store/msds?partNumber=AAB2134030&productDescription=BENZOTRIFLUORIDE+99%25+250G&vendorId=VN00024248&countryCode=US&language=en
https://www.lookchem.com/404.htm
https://nj.gov/health/eoh/rtkweb/documents/fs/0213.pdf
https://www.fishersci.com/store/msds?partNumber=AAB2134030&productDescription=BENZOTRIFLUORIDE+99%25+250G&vendorId=VN00024248&countryCode=US&language=en
https://www.benchchem.com/product/b1520628?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Characterization Workflow

Sample of
4-Bromo-2-methylbenzotrifluoride

GC-MS Analysis

 Volatility
 & Mol. Weight

NMR Spectroscopy

 Structural
 Elucidation

FT-IR Spectroscopy

 Functional
 Groups

Purity Assessment
(e.g., HPLC or qNMR)

 Impurity Profile

Verified Compound
(Identity, Purity, Structure)

 Quantitative
 Analysis

Click to download full resolution via product page

Figure 1. A typical workflow for the analytical characterization of 4-Bromo-2-
methylbenzotrifluoride.

Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is the cornerstone technique for analyzing volatile and semi-volatile

compounds. It separates components of a mixture based on their boiling points and

interactions with the GC column (Gas Chromatography), and then detects them based on their

mass-to-charge ratio (Mass Spectrometry), providing both retention time and a fragmentation

pattern (mass spectrum).

Experimental Protocol (General Method):
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Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic

solvent such as dichloromethane or ethyl acetate.

Instrumentation: Use a GC-MS system equipped with a standard non-polar capillary column

(e.g., DB-5ms or HP-5ms).

GC Conditions (Typical):

Injector Temperature: 250 °C

Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.

Oven Program: Start at 50-70 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280-

300 °C and hold for 5-10 minutes.

Transfer Line Temperature: 280 °C

MS Conditions (Typical):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Ion Source Temperature: 230 °C

Mass Range: Scan from m/z 40 to 450.

Data Analysis: The primary molecular ion (M⁺) peak should be observed at m/z 238/240,

corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The

fragmentation pattern will provide structural confirmation. Purity can be estimated by the

area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of

organic molecules. ¹H, ¹³C, and ¹⁹F NMR experiments provide detailed information about the

chemical environment of hydrogen, carbon, and fluorine atoms, respectively.

Experimental Protocol (General Method):
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Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent

(e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as

an internal standard for ¹H and ¹³C NMR if not already present in the solvent.

¹H NMR Analysis:

Expected Signals: Three signals in the aromatic region (approx. 7.0-8.0 ppm) and one

singlet in the aliphatic region (approx. 2.3-2.6 ppm) for the methyl group. The splitting

patterns (coupling) of the aromatic protons will confirm the 1,2,4-substitution pattern.

¹³C NMR Analysis:

Expected Signals: Eight distinct signals are expected: one for the methyl carbon, five for

the aromatic carbons (one of which will be a quartet due to coupling with the fluorine

atoms of the -CF₃ group), one for the carbon of the -CF₃ group (also a quartet), and one

for the C-Br carbon.

¹⁹F NMR Analysis:

Expected Signals: A single, sharp singlet is expected for the three equivalent fluorine

atoms of the -CF₃ group. The chemical shift will be characteristic of an aromatic

trifluoromethyl group (typically between -60 and -65 ppm relative to CFCl₃).[11]

High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a robust method for purity assessment, especially for identifying non-volatile

impurities. It separates compounds based on their differential partitioning between a stationary

phase (the column) and a liquid mobile phase.

Experimental Protocol (General Method):

Sample Preparation: Accurately prepare a solution of the sample (~0.5-1.0 mg/mL) in the

mobile phase or a compatible solvent.

Instrumentation: Use an HPLC system with a UV detector and a C18 reversed-phase

column.

Chromatographic Conditions (Typical):
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Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.

Flow Rate: 1.0 mL/min.

Column Temperature: 25-30 °C.

Detection Wavelength: Scan for an optimal wavelength or use 254 nm.

Data Analysis: Purity is determined by calculating the area percentage of the main peak

relative to the total area of all peaks in the chromatogram.

Figure 2. Synthetic pathways enabled by the reactive bromine handle on the core scaffold.

Conclusion
4-Bromo-2-methylbenzotrifluoride is a valuable chemical intermediate with significant

potential in research and development. While a complete, experimentally verified dataset of its

physical properties is not yet widely available, this guide provides a solid foundation for

scientists by combining predicted data, information from analogous structures, and robust,

field-proven analytical and handling protocols. The strategic combination of a trifluoromethyl

group and a synthetically versatile bromine atom ensures that this compound will continue to

be a relevant building block for the creation of novel molecules in the pharmaceutical,

agrochemical, and materials science industries.[1] Researchers are strongly encouraged to

perform experimental verification of the physical and safety data for their specific applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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